molecular formula C8H14N2O2S B15238870 2-Methanesulfonyl-2-(piperidin-2-YL)acetonitrile

2-Methanesulfonyl-2-(piperidin-2-YL)acetonitrile

Cat. No.: B15238870
M. Wt: 202.28 g/mol
InChI Key: VWHRLDGZDXIORK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methanesulfonyl-2-(piperidin-2-yl)acetonitrile is a chemical compound with the molecular formula C8H14N2O2S and a molecular weight of 202.28 g/mol It is characterized by the presence of a piperidine ring, a nitrile group, and a methanesulfonyl group

Chemical Reactions Analysis

Types of Reactions

2-Methanesulfonyl-2-(piperidin-2-yl)acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary or secondary amines .

Scientific Research Applications

2-Methanesulfonyl-2-(piperidin-2-yl)acetonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methanesulfonyl-2-(piperidin-2-yl)acetonitrile involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This can lead to the inhibition of enzyme activity or modulation of receptor function. The nitrile group can also participate in interactions with biological molecules, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methanesulfonyl-2-(piperidin-3-yl)acetonitrile
  • 2-Methanesulfonyl-2-(piperidin-4-yl)acetonitrile
  • 2-Methanesulfonyl-2-(pyrrolidin-2-yl)acetonitrile

Uniqueness

2-Methanesulfonyl-2-(piperidin-2-yl)acetonitrile is unique due to the specific positioning of the piperidine ring and the nitrile group, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C8H14N2O2S

Molecular Weight

202.28 g/mol

IUPAC Name

2-methylsulfonyl-2-piperidin-2-ylacetonitrile

InChI

InChI=1S/C8H14N2O2S/c1-13(11,12)8(6-9)7-4-2-3-5-10-7/h7-8,10H,2-5H2,1H3

InChI Key

VWHRLDGZDXIORK-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C(C#N)C1CCCCN1

Origin of Product

United States

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